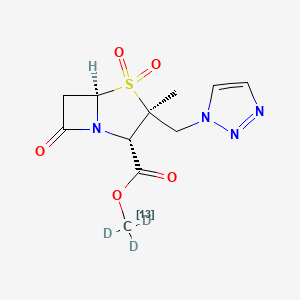
Tazobactum ester-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazobactum ester-13C,d3 is a chemically modified version of Tazobactum ester, where specific hydrogen atoms are replaced with deuterium (d3) and carbon-13 isotopes. This compound is primarily used in scientific research due to its stable isotopic labeling, which aids in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tazobactum ester-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tazobactum ester molecule. The process typically starts with the preparation of the labeled precursors, followed by their integration into the Tazobactum ester framework through a series of chemical reactions. These reactions often include esterification, amidation, and cyclization under controlled conditions to ensure the correct placement of isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tazobactum ester-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Tazobactum ester-13C,d3 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in metabolic studies and helps in understanding reaction mechanisms.
Biology: The compound is used in labeling experiments to track biological processes.
Medicine: It aids in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of Tazobactum ester-13C,d3 involves its interaction with specific molecular targets. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions. The deuterium substitution can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tazobactum ester: The non-labeled version of the compound.
Deuterated Tazobactum ester: Contains only deuterium labeling.
Carbon-13 labeled Tazobactum ester: Contains only carbon-13 labeling.
Uniqueness
Tazobactum ester-13C,d3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to compounds labeled with only one type of isotope.
Propriétés
Formule moléculaire |
C11H14N4O5S |
|---|---|
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
trideuterio(113C)methyl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-12-13-14)9(10(17)20-2)15-7(16)5-8(15)21(11,18)19/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1/i2+1D3 |
Clé InChI |
XEYVHNYXWJYULX-LXCDXVPOSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@](S(=O)(=O)[C@H]2N1C(=O)C2)(C)CN3C=CN=N3 |
SMILES canonique |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC)CN3C=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















